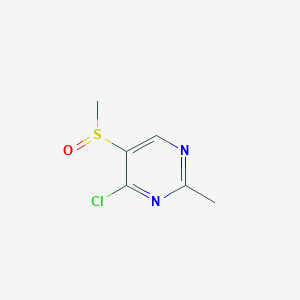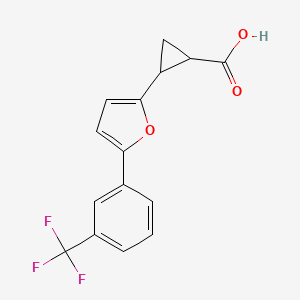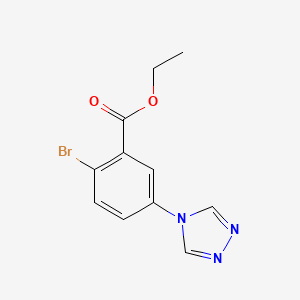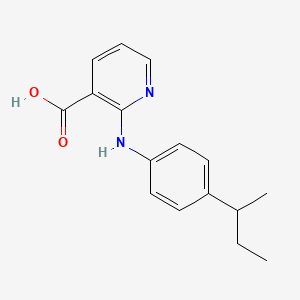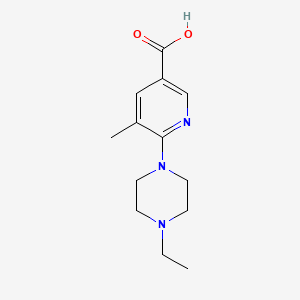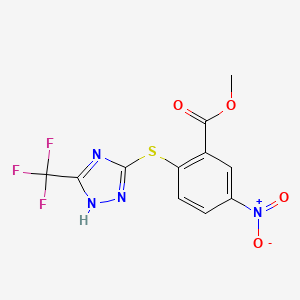
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment to the Benzoate Core: The triazole derivative is then attached to the benzoate core through a nucleophilic substitution reaction.
Nitration: The final step involves the nitration of the benzoate derivative to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
科学的研究の応用
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Methyl 5-nitro-2-(trifluoromethyl)benzoate: Lacks the triazole ring but shares the nitro and trifluoromethyl groups.
5-Nitro-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H7F3N4O4S |
|---|---|
分子量 |
348.26 g/mol |
IUPAC名 |
methyl 5-nitro-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C11H7F3N4O4S/c1-22-8(19)6-4-5(18(20)21)2-3-7(6)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17) |
InChIキー |
AEDAANLWLDINOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


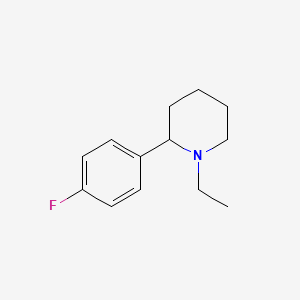
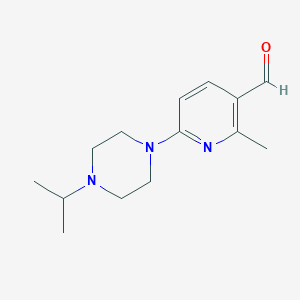
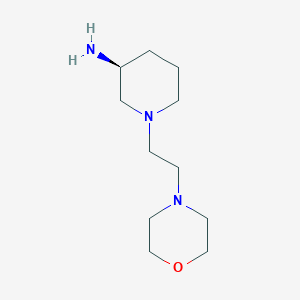
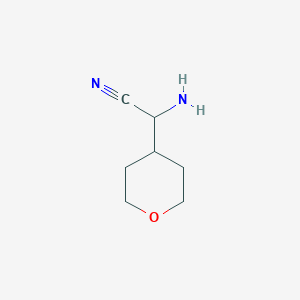
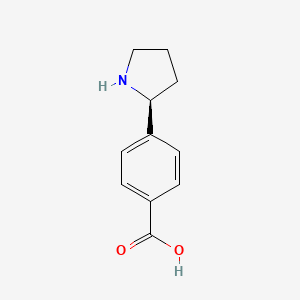
![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
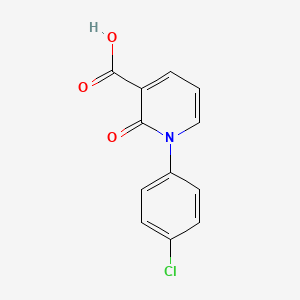
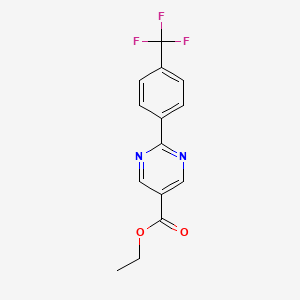
![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)
